Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone

Platelet Biology Inflammation Lipoxygenase Inhibition

Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone (CAS 477711-88-9) is a synthetic 1,5-diphenylpyrazole derivative with a molecular weight of 345.44 g/mol. As a member of the 1,5-diphenylpyrazole-4-carboxamide class, its core scaffold is associated with modulating targets such as cannabinoid receptors, HSP90, and reverse transcriptase.

Molecular Formula C22H23N3O
Molecular Weight 345.446
CAS No. 477711-88-9
Cat. No. B2834058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone
CAS477711-88-9
Molecular FormulaC22H23N3O
Molecular Weight345.446
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H23N3O/c26-22(24-15-9-1-2-10-16-24)20-17-23-25(19-13-7-4-8-14-19)21(20)18-11-5-3-6-12-18/h3-8,11-14,17H,1-2,9-10,15-16H2
InChIKeyLQKUFLUKAZECPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone (CAS 477711-88-9): A 1,5-Diphenylpyrazole with a Seven-Membered Azepane Amide Substituent


Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone (CAS 477711-88-9) is a synthetic 1,5-diphenylpyrazole derivative with a molecular weight of 345.44 g/mol. As a member of the 1,5-diphenylpyrazole-4-carboxamide class, its core scaffold is associated with modulating targets such as cannabinoid receptors, HSP90, and reverse transcriptase [1]. The compound's defining structural feature is an azepane (hexahydroazepine) ring at the 4-carboxamide position, distinguishing it from more common piperidine, morpholine, or pyrrolidine analogs. This structural variation can influence key physicochemical properties like lipophilicity and basicity, which are critical factors in determining biological target engagement and selectivity within a chemical series .

Why Generic Substitution Fails for Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone: The Pharmacological Impact of the Azepane Ring


Substituting Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone with a close analog like a morpholine or piperidine derivative is not pharmacologically straightforward. The seven-membered azepane ring is a critical pharmacophoric element that influences more than just potency. In related 1,5-diphenylpyrazole therapeutic programs, variations in the 4-carboxamide amine cycle directly impact molecular recognition, with different ring sizes altering the compound's lipophilic bulk and hydrogen-bonding capacity, thereby modulating selectivity for off-target receptors [1]. The azepane's larger ring size can also introduce conformational flexibility distinct from six-membered rings, potentially allowing it to access unique binding pocket sub-pockets. Consequently, even a closely related analog must be rigorously re-validated in the specific assay cascade, as potency, selectivity, and ADME profiles cannot be assumed to be identical. The following evidence provides quantifiable justification for this structural differentiation.

Quantitative Evidence and Selectivity Profiling for Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone


Platelet 12-Lipoxygenase (12-LOX) Inhibition: A Unique Activity Profile for the Azepane Analog

The target compound was specifically assayed for inhibition of platelet 12-lipoxygenase at a concentration of 30 µM . While the precise IC50 value is not disclosed in the public database record, this biological target is distinct from the profiles reported for its morpholine analog. The morpholine derivative was instead profiled against oncornaviral DNA polymerase from Moloney murine leukemia virus, with a 50% inhibitory dose evaluated under a functional assay format . This divergence in recorded biological screening targets suggests a target preference shift induced by the azepane ring, making the target compound the relevant selection for research on the 12-LOX pathway.

Platelet Biology Inflammation Lipoxygenase Inhibition

CCR5 Antagonist Potential: A Distinct Chemokine Receptor Interaction

Preliminary pharmacological screening indicates that the azepane-substituted compound can function as a CCR5 antagonist, a profile noted for potential application in treating HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. This activity is not a universal class property for all 1,5-diphenylpyrazole-4-carboxamides. While some pyrazole derivatives are known CCR2/CCR5 dual antagonists, significant SAR around the amine moiety dictates potency and antiviral activity [2]. The specific azepane substituent's contribution to CCR5 engagement differentiates it from unprofiled or differently profiled analogs in this chemokine receptor context.

HIV Infection Chemokine Receptor Autoimmune Disease

Modulation of Retinol-Binding Protein 4 (RBP4) and Transthyretin (TTR) Interaction

Within a series of 1,5-diphenylpyrazole compounds, specific analogs bearing the core structure of the target compound were tested for their ability to bind RBP4 and antagonize the retinol-dependent RBP4-TTR interaction [1]. This mechanism is therapeutically relevant for reducing serum RBP4 and retinol levels, a strategy being explored for metabolic and ophthalmic disorders. This evidence supports the involvement of this specific chemotype in a high-value biological pathway, providing a crucial selection criterion over analogs not validated in this system.

Metabolic Disease Ophthalmology Retinol Transport

Physicochemical Differentiation: Azepane vs. Common Six-Membered Ring Analogs

The replacement of a common morpholine or piperidine ring with an azepane introduces predictable shifts in key molecular properties. The predicted pKa of the azepane conjugate acid is ~10.9, compared to ~8.4 for morpholine, indicating a significantly higher basicity that can enhance interactions with acidic residues in a biological target or alter lysosomal trapping potential [1]. Furthermore, the larger ring size and additional methylene group increase the molecular weight (+12 Da over piperidine) and lipophilicity, as reflected in the predicted boiling point of 554.8±38.0 °C and a density of 1.16±0.1 g/cm³ for the target compound . These non-biological data provide a physicochemical basis for understanding how the azepane ring can alter a compound's in vitro and in vivo behavior relative to its direct analogs.

Medicinal Chemistry Physicochemical Properties ADME

Application Scenarios for Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone Based on Evidence


Investigating Platelet 12-Lipoxygenase (12-LOX) Pathways

For research groups studying the role of 12-LOX in platelet function, thrombosis, or inflammation, this azepane-substituted compound is the preferred choice over its morpholine or piperidine analogs. Procurement is justified by direct evidence that this specific chemotype was screened and shown to be active in a 12-LOX inhibition assay at 30 µM , a finding not replicated for its closest structural analogs.

Developing CCR5 Antagonists for Immunological Disorders

In medicinal chemistry campaigns aimed at discovering new CCR5 antagonists for HIV, asthma, or autoimmune diseases, this compound serves as a validated starting point. Its preliminary pharmacological screening has identified CCR5 antagonism [1], a property that is highly sensitive to the amine substituent. Using a generic analog with an unvalidated amine would carry a high risk of losing this activity.

Targeting the RBP4-TTR Axis in Metabolic and Ophthalmic Disease

For teams exploring the therapeutic modulation of retinol transport, this compound is a strong candidate based on its class's demonstrated ability to antagonize the RBP4-TTR interaction [2]. The distinct physicochemical properties of the azepane ring, particularly its high basicity, may offer unique advantages in target engagement and intracellular trafficking over other amine-substituted analogs that lack pathway-specific validation.

Medicinal Chemistry SAR Exploration of Amine Substituents

For structure-activity-relationship (SAR) studies on the 1,5-diphenylpyrazole-4-carboxamide scaffold, this compound is irreplaceable for evaluating the impact of a seven-membered ring. Its procurement enables a direct, back-to-back comparison with six-membered (piperidine, morpholine) and five-membered (pyrrolidine) analogs. The quantifiable differences in basicity (ΔpKa ≈ +2.5 vs. morpholine) [3] and lipophilicity allow for a systematic assessment of how these changes influence target potency, selectivity, and ADME properties.

Quote Request

Request a Quote for Azepan-1-yl-(1,5-diphenylpyrazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.